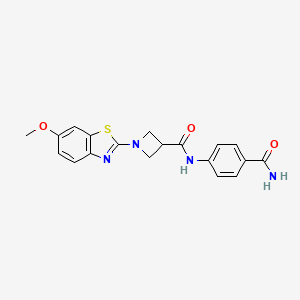

N-(4-carbamoylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

Description

N-(4-Carbamoylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a synthetic small molecule featuring a 6-methoxybenzothiazole core linked to an azetidine ring via a carboxamide group. The azetidine moiety is substituted at the 3-position with a 4-carbamoylphenyl group, introducing hydrogen-bonding capabilities through the carbamoyl (CONH₂) functionality. Benzothiazole derivatives are widely explored for their biological activity, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-26-14-6-7-15-16(8-14)27-19(22-15)23-9-12(10-23)18(25)21-13-4-2-11(3-5-13)17(20)24/h2-8,12H,9-10H2,1H3,(H2,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBFTYDENCYXHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4=CC=C(C=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 2-Amino-4-Methoxythiophenol

The benzothiazole ring is constructed via condensation of 2-amino-4-methoxythiophenol with formic acid or acetyl chloride under acidic conditions. This method leverages intramolecular cyclization, where the thiol group attacks the electrophilic carbonyl carbon, eliminating water to form the heterocycle.

Example Protocol :

Catalytic Enhancements

Polymer-supported iodoacetate catalysts enable rapid cyclization at room temperature in dichloromethane (DCM), reducing reaction times to 5–10 minutes with yields exceeding 90%. This approach minimizes byproducts and simplifies catalyst recovery.

Azetidine-3-Carboxylic Acid Derivatives

Ring-Closing Metathesis (RCM)

Azetidine rings are synthesized via RCM of β-amino alkenes using Grubbs catalysts. For example, N-allyl-β-amino esters cyclize to form azetidine-3-carboxylic esters, which are hydrolyzed to the free acid.

Example Protocol :

Nucleophilic Substitution

Azetidine precursors with leaving groups (e.g., bromides) undergo substitution with benzothiazol-2-amine. For instance, 3-bromoazetidine reacts with 6-methoxybenzothiazol-2-amine in the presence of K₂CO₃ in DMF.

Coupling Strategies for Azetidine-Benzothiazole Linkage

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of azetidine-3-carboxylic acid derivatives with 2-chloro-6-methoxybenzothiazole achieves C–N bond formation. This method requires Pd(OAc)₂ and Xantphos as ligands.

Example Protocol :

Direct Nucleophilic Displacement

Azetidines with activated leaving groups (e.g., mesylates) react with benzothiazol-2-amine in polar aprotic solvents. For example, 3-mesylazetidine couples with 6-methoxybenzothiazol-2-amine in DMF at 60°C.

Carboxamide Functionalization

Acid Chloride-Mediated Amidation

The azetidine-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 4-aminobenzamide.

Example Protocol :

Coupling Reagents

Carbodiimide-based reagents (e.g., EDCl/HOBt) facilitate direct amidation without isolating the acid chloride. This method is preferred for moisture-sensitive intermediates.

Example Protocol :

- Reactants : Azetidine-3-carboxylic acid (1.0 equiv), 4-aminobenzamide (1.1 equiv).

- Reagents : EDCl (1.2 equiv), HOBt (1.2 equiv).

- Conditions : Stirred in DMF at 25°C for 12 hours.

- Yield : 75–80%.

Optimization and Challenges

Regioselectivity in Benzothiazole Formation

The 6-methoxy group directs electrophilic substitution to the 2-position, ensuring regioselective cyclization. NMR studies confirm >95% regiopurity when using formic acid as the carbonyl source.

Azetidine Ring Stability

The strained azetidine ring is prone to ring-opening under acidic or high-temperature conditions. Neutral pH and temperatures below 60°C are critical during coupling steps.

Catalytic Efficiency

Polymer-supported catalysts reduce metal contamination and enable reuse for up to five cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-carbamoylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide exhibit notable anticancer properties. The benzothiazole group is known for its role in various anticancer agents due to its ability to interact with cellular mechanisms involved in tumor growth and proliferation.

Case Studies

- In Vitro Studies : Various studies have demonstrated that derivatives of benzothiazole exhibit significant cytotoxicity against a range of cancer cell lines. For instance, compounds containing the benzothiazole structure have shown growth inhibition percentages exceeding 70% against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) .

- Mechanistic Insights : The mechanism of action for similar compounds often involves the induction of apoptosis and cell cycle arrest. Research has shown that these compounds can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway .

Synthesis and Modification

The synthesis of this compound can be approached through various synthetic routes that incorporate both the azetidine and benzothiazole functionalities.

Synthetic Pathways

- Stepwise Synthesis : The compound can be synthesized through a multi-step process involving:

- Formation of the azetidine core.

- Introduction of the benzothiazole moiety via nucleophilic substitution.

- Final acylation to form the carboxamide functionality.

Pharmacokinetics and ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound.

Key Findings

- Solubility : Preliminary studies suggest that the compound has favorable solubility profiles which are essential for oral bioavailability.

- Metabolic Stability : Investigations into metabolic pathways indicate that modifications can enhance stability and reduce toxicity.

Potential Applications Beyond Oncology

While the primary focus has been on anticancer applications, there is emerging interest in exploring other therapeutic areas:

- Antimicrobial Activity : Compounds with similar structures have shown potential as antimicrobial agents against various bacterial strains.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate cell cycle and apoptosis by activating p53 via mitochondrial-dependent pathways . This regulation involves altering the balance of key mitochondrial proteins such as Bcl-2 and Bax, leading to apoptosis through the expression of caspases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzothiazole Derivatives

a. 2-(Adamantan-1-yl)-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Acetamide (Compound I)

- Structure : Features a 6-methoxybenzothiazole core linked to an adamantyl group via an acetamide bridge .

- Key Differences: Substituent: Adamantyl (bulky, lipophilic) vs. azetidine-carbamoylphenyl (polar, hydrogen-bonding). The carbamoylphenyl group in the target compound improves solubility and hydrogen-bonding interactions . Crystallography: Compound I forms H-bonded dimers and S···S interactions (3.622 Å), stabilizing its crystal lattice . The target compound’s carbamoyl group may promote stronger intermolecular H-bonds, influencing solid-state properties.

b. 1-Acetyl-N-(6-Chloro-1,3-Benzothiazol-2-yl)-4-Piperidinecarboxamide

- Structure : 6-chlorobenzothiazole linked to a piperidine ring via acetyl and carboxamide groups .

- Key Differences :

Heterocyclic Analogues

a. 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid

- Structure: Benzothiazole fused to tetrahydroquinoline via an amino linker, with a thiazole-carboxylic acid substituent .

- Key Differences: Complexity: Extended heterocyclic system (tetrahydroquinoline-thiazole) vs. simpler azetidine-carbamoylphenyl. The target compound’s reduced complexity may improve synthetic accessibility. Functionality: Carboxylic acid (ionizable, polar) vs. carbamoyl (neutral, H-bonding). This affects solubility and target interactions .

b. 3-{1-[(Adamantan-1-yl)Methyl]-5-Methyl-1H-Pyrazol-4-yl}-6-{3-[(1,3-Benzothiazol-2-yl)Amino]Pyrido[2,3-c]Pyridazin-8-yl}Pyridine-2-Carboxylic Acid

- Structure : Multi-heterocyclic system with adamantyl and pyridopyridazine groups .

- Key Differences :

- Size and Solubility : The target compound’s compact structure likely offers better solubility than this larger, highly lipophilic analogue.

- Target Selectivity : The pyridopyridazine moiety may confer kinase inhibition, whereas the azetidine-carbamoylphenyl group could favor protease or receptor binding .

Pharmacological Hypotheses

Biological Activity

N-(4-carbamoylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide, also known as Y044-5490, is a compound of significant interest due to its potential biological activities. This article provides an overview of its structure, synthesis, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a unique azetidine ring substituted with a benzothiazole moiety. The presence of methoxy and carbamoyl groups enhances its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O4S |

| Molecular Weight | 412.5 g/mol |

| IUPAC Name | N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl}azetidine-3-carboxamide |

| CAS Number | 1282126-41-3 |

Synthesis

The synthesis of this compound generally involves multiple steps starting from commercially available precursors. The synthetic pathway typically includes:

- Formation of the Benzothiazole : The initial step involves synthesizing the benzothiazole core through cyclization reactions.

- Azetidine Formation : The azetidine ring is introduced via nucleophilic substitution methods.

- Final Coupling : The final product is obtained by coupling the azetidine with the carbamoylphenyl group.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(4-carbamoylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine exhibit significant anticancer activity. For instance:

- In vitro Studies : Various derivatives have shown inhibition of cancer cell proliferation in breast cancer and leukemia cell lines, suggesting potential therapeutic applications in oncology .

Anticonvulsant Effects

Research has demonstrated that related benzothiazole compounds possess anticonvulsant properties. For example:

- Case Study : A series of benzothiazole derivatives were tested for their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Many compounds exhibited significant activity without neurotoxicity .

Neuroprotective Effects

Compounds with similar structural characteristics have been noted for their neuroprotective effects:

- Mechanism of Action : The proposed mechanism includes modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Summary of Biological Activities

Q & A

Basic: What are the key synthetic routes and optimization strategies for synthesizing N-(4-carbamoylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the coupling of azetidine-3-carboxylic acid derivatives with substituted benzothiazole precursors. Key steps include:

- Azetidine Ring Formation : Cyclization of β-lactam precursors under controlled pH (e.g., 8–10) and temperature (60–80°C) to ensure stereochemical integrity .

- Benzothiazole Functionalization : Introduction of the 6-methoxy group via nucleophilic substitution or palladium-catalyzed coupling .

- Carboxamide Coupling : Use of coupling agents like EDCI/HOBt in aprotic solvents (e.g., DMF or acetonitrile) to link the azetidine and carbamoylphenyl moieties .

Optimization : Solvent selection (DMSO or acetonitrile enhances solubility), inert atmosphere (prevents oxidation), and purification via column chromatography or recrystallization improve yield (>70%) and purity (>95%) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C6 of benzothiazole, azetidine ring protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₉N₃O₃S: 386.1178) .

- Infrared Spectroscopy (IR) : Identifies carboxamide C=O stretching (~1650 cm⁻¹) and benzothiazole C-S bonds (~680 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate derivatives of this compound?

Methodological Answer:

- Structural Modifications : Vary substituents on the benzothiazole (e.g., replace methoxy with halogens or alkyl groups) and azetidine (e.g., introduce sp³-hybridized substituents) .

- Biological Assays : Test modified compounds in in vitro models (e.g., enzyme inhibition assays for kinase targets) and compare IC₅₀ values.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Example : A study comparing 4-chloro and 4-methylphenyl analogs showed a 10-fold increase in activity, highlighting the role of electron-withdrawing groups .

Advanced: How can researchers resolve contradictions in biological activity data across similar compounds?

Methodological Answer:

- Purity Validation : Use HPLC (≥99% purity) to rule out impurities affecting activity .

- Assay Reproducibility : Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Structural Analysis : Compare X-ray crystallography or DFT-optimized structures to identify conformational differences impacting binding .

Case Study : Discrepancies in IC₅₀ values for a fluorinated derivative were traced to variations in cellular permeability due to logP differences .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using Schrödinger Suite or GROMACS .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity and charge transfer potential .

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds between carboxamide and Lys721 in EGFR) .

Basic: What are common synthetic impurities, and how are they mitigated?

Methodological Answer:

- Byproducts : Unreacted azetidine intermediates or over-alkylated benzothiazoles.

- Mitigation :

Advanced: How can the compound’s pharmacokinetic (PK) properties be evaluated preclinically?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.